Cas no 934987-26-5 (2-bromo-3,6-difluorobenzaldehyde)

2-bromo-3,6-difluorobenzaldehyde structure
934987-26-5 structure
Product Name:2-bromo-3,6-difluorobenzaldehyde
N.o CAS:934987-26-5
MF:C7H3BrF2O
MW:220.998928308487
MDL:MFCD12922618
CID:1981075
PubChem ID:50998399
Update Time:2024-10-26

2-bromo-3,6-difluorobenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 2-bromo-3,6-difluorobenzaldehyde
    • 2-bromo-3,6-difluoro-benzaldehyde
    • 2-Bromo-3,6-difluorobenzaldehyde (ACI)
    • PQXMBFZKKQNHBA-UHFFFAOYSA-N
    • JS-5117
    • SCHEMBL2009048
    • PB43889
    • 2-Bromo-3,6-difluorobenzaldehyde,96%
    • DB-313638
    • CS-W000844
    • EN300-260795
    • MFCD12922618
    • Z1269163403
    • 934987-26-5
    • SY045611
    • AKOS027323010
    • DTXSID60679271
    • MDL: MFCD12922618
    • Inchi: 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
    • Chave InChI: PQXMBFZKKQNHBA-UHFFFAOYSA-N
    • SMILES: O=CC1C(Br)=C(F)C=CC=1F

Propriedades Computadas

  • Massa Exacta: 219.93400
  • Massa monoisotópica: 219.934
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 1.758
  • Ponto de Fusão: 49-51℃
  • Ponto de ebulição: 224℃
  • Ponto de Flash: 90℃
  • PSA: 17.07000
  • LogP: 2.53980
  • Sensibilidade: Air Sensitive

2-bromo-3,6-difluorobenzaldehyde Dados aduaneiros

  • CÓDIGO SH:2913000090
  • Dados aduaneiros:

    中国海关编码:

    2913000090

    概述:

    2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-bromo-3,6-difluorobenzaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
043159-250mg
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
250mg
£24.00 2022-03-01
Fluorochem
043159-1g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
1g
£47.00 2022-03-01
Fluorochem
043159-5g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
5g
£144.00 2022-03-01
Fluorochem
043159-10g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
10g
£248.00 2022-03-01
Alichem
A013017127-5g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
5g
$465.67 2023-08-31
Alichem
A013017127-10g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
10g
$883.67 2023-08-31
Chemenu
CM243154-10g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
10g
$324 2021-06-16
Chemenu
CM243154-25g
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5 95%
25g
$698 2021-06-16
TRC
B700485-50mg
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5
50mg
$ 50.00 2022-06-06
TRC
B700485-100mg
2-Bromo-3,6-difluorobenzaldehyde
934987-26-5
100mg
$ 65.00 2022-06-06

2-bromo-3,6-difluorobenzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
Azaaryl compound, and preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
Preparation of aza-heteroaryl compound and application thereof
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -70 °C; 45 min, -70 °C
1.2 2 h, 0 °C
Referência
Preparation of the pyrimidone compound and their application as the anticancer agents
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, rt; 24 h, 110 °C
Referência
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; Sorensen, Erik J., Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 45 min, -78 °C
1.2 2 h, -78 °C
Referência
Preparation of triazolopyrimidine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2
, United States, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Preparation of macrocyclic compounds as SRC and MET, and/or CSF1R inhibitors
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Fused bicyclic compounds as ASK1 activity regulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
Process for preparation of azaheteroaryl compound and application thereof
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C
Referência
Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -65 °C; 30 min, -65 °C
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Nitrogen oxide compound or pharmacologically acceptable salt thereof and preparation method and application thereof
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Preparation of benzenesulfonamide compounds and their use as therapeutic agents
, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Macrocyclic compound, pharmaceutical composition, and use thereof
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ;  -78 °C
Referência
Preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones and their use for treating or preventing diseases
, United States, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  15 min, < -65 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C; -78 °C → rt
Referência
Indazole derivatives as estrogen receptor beta mediators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C; 30 min, -75 °C
1.2 Reagents: Dimethylformamide ;  -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
Preparation of indazolyl-substituted sulfonamides and analogs as glucocorticoid receptor modulators in the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

2-bromo-3,6-difluorobenzaldehyde Raw materials

2-bromo-3,6-difluorobenzaldehyde Preparation Products

2-bromo-3,6-difluorobenzaldehyde Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Número da Ordem:A856377
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:00
Preço ($):346.0/1260.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
A856377
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):346.0/1260.0
E- mail